Cas no 1314964-82-3 (3-fluorocyclobutane-1-sulfonyl chloride)

3-Fluorocyclobutane-1-sulfonyl chloride is a fluorinated sulfonyl chloride derivative characterized by its cyclobutane backbone and reactive sulfonyl chloride functional group. This compound is particularly valuable in synthetic organic chemistry as a versatile intermediate for introducing the 3-fluorocyclobutylsulfonyl moiety into target molecules. Its strained cyclobutane ring enhances reactivity, while the fluorine substituent can influence electronic and steric properties, making it useful for modulating molecular interactions in drug discovery and materials science. The sulfonyl chloride group enables efficient derivatization through nucleophilic substitution, facilitating the synthesis of sulfonamides, sulfonate esters, and other functionalized derivatives. Suitable for controlled reactions under anhydrous conditions, it offers a balance of stability and reactivity for specialized applications.
3-fluorocyclobutane-1-sulfonyl chloride structure
1314964-82-3 structure
商品名:3-fluorocyclobutane-1-sulfonyl chloride
CAS番号:1314964-82-3
MF:C4H6ClFO2S
メガワット:172.605642795563
MDL:MFCD10000565
CID:2101792
PubChem ID:55263297

3-fluorocyclobutane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 3-FLUORO-CYCLOBUTANESULFONYL CHLORIDE
    • 3-fluorocyclobutane-1-sulfonyl chloride
    • MDL: MFCD10000565
    • インチ: 1S/C4H6ClFO2S/c5-9(7,8)4-1-3(6)2-4/h3-4H,1-2H2
    • InChIKey: QGNOSMXTLHWVHM-UHFFFAOYSA-N
    • ほほえんだ: ClS(C1CC(C1)F)(=O)=O

計算された属性

  • せいみつぶんしりょう: 171.9761065g/mol
  • どういたいしつりょう: 171.9761065g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 189
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 42.5

3-fluorocyclobutane-1-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1570108-1g
3-Fluorocyclobutane-1-sulfonyl chloride
1314964-82-3 98%
1g
¥15363.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1570108-500mg
3-Fluorocyclobutane-1-sulfonyl chloride
1314964-82-3 98%
500mg
¥11949.00 2024-08-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ0682-500MG
3-fluorocyclobutane-1-sulfonyl chloride
1314964-82-3 95%
500MG
¥ 5,121.00 2023-04-06
Enamine
EN300-23607448-0.5g
3-fluorocyclobutane-1-sulfonyl chloride
1314964-82-3 95%
0.5g
$1058.0 2024-06-19
Enamine
EN300-23607448-5g
3-fluorocyclobutane-1-sulfonyl chloride
1314964-82-3 95%
5g
$3935.0 2023-09-15
Enamine
EN300-23607448-10g
3-fluorocyclobutane-1-sulfonyl chloride
1314964-82-3 95%
10g
$5837.0 2023-09-15
Aaron
AR009YYR-100mg
3-FLUORO-CYCLOBUTANESULFONYL CHLORIDE
1314964-82-3 95%
100mg
$672.00 2025-02-14
Aaron
AR009YYR-2.5g
3-FLUORO-CYCLOBUTANESULFONYL CHLORIDE
1314964-82-3 95%
2.5g
$3683.00 2025-02-14
Aaron
AR009YYR-1g
3-FLUORO-CYCLOBUTANESULFONYL CHLORIDE
1314964-82-3 95%
1g
$1891.00 2025-02-14
1PlusChem
1P009YQF-2.5g
3-FLUORO-CYCLOBUTANESULFONYL CHLORIDE
1314964-82-3 95%
2.5g
$3350.00 2023-12-22

3-fluorocyclobutane-1-sulfonyl chloride 関連文献

3-fluorocyclobutane-1-sulfonyl chlorideに関する追加情報

Introduction to 3-Fluorocyclobutane-1-Sulfonyl Chloride (CAS No. 1314964-82-3)

3-Fluorocyclobutane-1-sulfonyl chloride, identified by the CAS registry number CAS No. 1314964-82-3, is a specialized chemical compound that has garnered attention in various fields due to its unique properties and potential applications. This compound belongs to the family of sulfonyl chlorides, which are widely used as intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

The molecular structure of 3-fluorocyclobutane-1-sulfonyl chloride consists of a cyclobutane ring substituted with a fluoro group at the 3-position and a sulfonyl chloride group at the 1-position. This arrangement imparts distinctive reactivity and selectivity, making it a valuable building block for constructing complex molecules. Recent studies have highlighted its role in the synthesis of bioactive compounds, where its reactivity under mild conditions facilitates the formation of stable bonds.

One of the key areas where 3-fluorocyclobutane-1-sulfonyl chloride has shown promise is in drug discovery. Researchers have utilized its unique electronic properties to design novel pharmacophores, which are essential for targeting specific biological pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its effectiveness as an intermediate in the synthesis of kinase inhibitors, a class of drugs critical for treating various cancers.

In addition to its role in pharmaceuticals, 3-fluorocyclobutane-1-sulfonyl chloride has also found applications in materials science. Its ability to form stable sulfonamides under controlled conditions has led to its use in developing advanced polymers and coatings with enhanced thermal and mechanical properties. Recent advancements in polymer chemistry have leveraged this compound to create materials suitable for high-tech applications such as flexible electronics and aerospace components.

The synthesis of 3-fluorocyclobutane-1-sulfonyl chloride typically involves multi-step processes that require precise control over reaction conditions. A common approach involves the fluorination of cyclobutane derivatives followed by sulfonation using sulfur trioxide or other sulfonating agents. Innovations in catalytic methods have improved the efficiency and scalability of these processes, making the compound more accessible for industrial applications.

Safety considerations are paramount when handling 3-fluorocyclobutane-1-sulfonyl chloride. Due to its reactive nature, it requires careful storage and handling to prevent exposure to moisture or incompatible substances. Proper personal protective equipment (PPE) is essential during synthesis and application processes to ensure worker safety.

In terms of environmental impact, recent studies have focused on developing eco-friendly methods for synthesizing and utilizing this compound. Green chemistry principles are being integrated into its production processes to minimize waste and reduce energy consumption. These efforts align with global sustainability goals and highlight the compound's potential as a sustainable building block for future innovations.

The versatility of 3-fluorocyclobutane-1-sulfonyl chloride continues to drive research into new applications across diverse industries. Its role as a key intermediate underscores its importance in advancing modern chemical science, offering exciting possibilities for future discoveries and technological breakthroughs.

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